molecular formula C12H11ClF2N4O B15202253 Pyrimidine, 5-(p-(chlorodifluoromethoxy)benzyl)-2,4-diamino- CAS No. 50823-97-7

Pyrimidine, 5-(p-(chlorodifluoromethoxy)benzyl)-2,4-diamino-

Cat. No.: B15202253
CAS No.: 50823-97-7
M. Wt: 300.69 g/mol
InChI Key: DSRVROMTLLCJAT-UHFFFAOYSA-N
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Description

Pyrimidine, 5-(p-(chlorodifluoromethoxy)benzyl)-2,4-diamino- is a synthetic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds, characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine derivatives typically involves cyclocondensation reactions. One common method is the reaction of amidines with 1,3-diketones or 1,3-diester systems . For the specific compound , the synthesis might involve the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the reaction of an appropriate amidine with a diketone or diester.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.

    Chlorodifluoromethoxy Substitution: The chlorodifluoromethoxy group can be introduced using a suitable chlorodifluoromethoxy reagent under controlled conditions.

Industrial Production Methods

Industrial production of pyrimidine derivatives often employs scalable and efficient synthetic routes. These methods may include:

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 5-(p-(chlorodifluoromethoxy)benzyl)-2,4-diamino- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups on the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Mechanism of Action

The mechanism of action of pyrimidine, 5-(p-(chlorodifluoromethoxy)benzyl)-2,4-diamino- involves its interaction with specific molecular targets. These targets may include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimidine, 5-(p-(chlorodifluoromethoxy)benzyl)-2,4-diamino- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorodifluoromethoxy group enhances its potential as a versatile building block for further chemical modifications and applications.

Properties

CAS No.

50823-97-7

Molecular Formula

C12H11ClF2N4O

Molecular Weight

300.69 g/mol

IUPAC Name

5-[[4-[chloro(difluoro)methoxy]phenyl]methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C12H11ClF2N4O/c13-12(14,15)20-9-3-1-7(2-4-9)5-8-6-18-11(17)19-10(8)16/h1-4,6H,5H2,(H4,16,17,18,19)

InChI Key

DSRVROMTLLCJAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(N=C2N)N)OC(F)(F)Cl

Origin of Product

United States

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